![molecular formula C21H23N5O2 B2681276 (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone CAS No. 1421497-92-8](/img/structure/B2681276.png)
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Analgesic and Anti-inflammatory Properties : A study by Gökçe et al. (2005) focused on the synthesis of new Mannich bases of arylpyridazinones, including derivatives similar to the mentioned compound, which exhibited significant analgesic and anti-inflammatory activities. These compounds were evaluated for their pain-relieving and anti-inflammatory effects in various models and showed promising results comparable to standard drugs like acetylsalicylic acid and indometacin, without inducing gastric ulcers, indicating their potential as safer therapeutic agents (Gökçe et al., 2005).
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including those structurally related to the given compound, to assess their antimicrobial properties. These compounds showed variable and modest activity against bacterial and fungal strains, suggesting the potential for further optimization and development as antimicrobial agents (Patel et al., 2011).
Novel Synthetic Approaches
Innovative Synthesis Techniques : Koza et al. (2013) reported the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from precursors with structural similarities to the compound . These methods offer new pathways for synthesizing complex molecules with potential biological activities, highlighting the chemical versatility and applicability of such compounds in drug development (Koza et al., 2013).
Wirkmechanismus
Target of Action
Compounds with a piperazine moiety often interact with various receptors in the central nervous system, including dopamine and serotonin receptors . The pyridazine ring might also interact with various enzymes or receptors, contributing to the compound’s biological activity.
Mode of Action
The compound might bind to its target receptor or enzyme, causing a conformational change that alters the target’s activity. The ethoxyphenyl and pyrrol groups could be involved in this binding through various intermolecular forces .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways, depending on the specific targets involved. This could lead to changes in cellular signaling, gene expression, or metabolic processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. The presence of the ethoxy group might enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
The cellular and molecular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in cell behavior to the induction or inhibition of apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability, efficacy, and mode of action .
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-2-28-18-7-5-17(6-8-18)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-3-4-12-24/h3-12H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIKZQLHCDIAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.